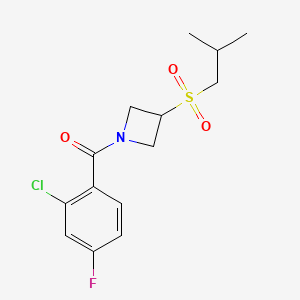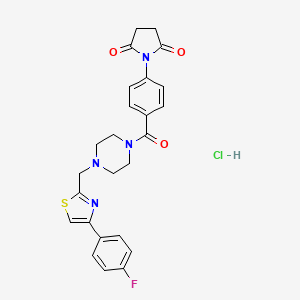![molecular formula C11H9F2NO3 B2506425 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457594-17-0](/img/structure/B2506425.png)
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" is a structurally unique molecule that incorporates a cyclopropane ring, which is a common feature in various bioactive compounds. The presence of the difluorophenyl group suggests potential bioisosteric properties, possibly enhancing the lipophilicity and bioactivity of the molecule .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the inherent strain in the three-membered ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . Another synthesis method for a cyclopropane derivative, specifically racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves iodocarbocyclization and azidation steps . These methods highlight the versatility and challenges in synthesizing cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can significantly influence their biological activity. For instance, the X-ray crystal structure analysis of certain 1-aminocyclopropane-1-carboxylic acid derivatives reveals that the cyclopropane rings possess a Z-configuration, which could be crucial for their interaction with biological targets . The spatial arrangement of substituents around the cyclopropane ring is a key factor in determining the molecule's reactivity and binding affinity.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions, including ring-opening and cycloisomerization. For example, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to different products depending on the acid's properties . Additionally, cyclopropane derivatives can act as inhibitors for certain enzymes, as seen with compounds that inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of fluorine atoms, as in the 2,6-difluorophenyl group, can increase the compound's lipophilicity and potentially its ability to cross biological membranes . The cyclopropane core itself is known for its high strain energy, which can affect the compound's stability and reactivity. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds' behavior in biological systems and their interaction with enzymes .
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution .
特性
IUPAC Name |
1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJFSZPFMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=CC=C2F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
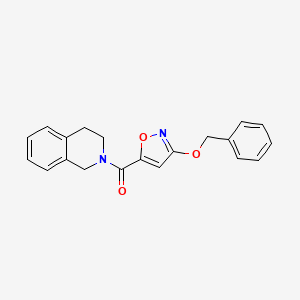

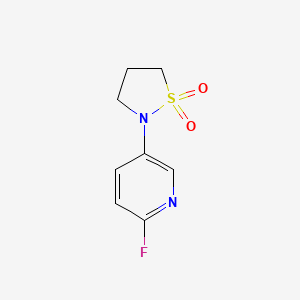
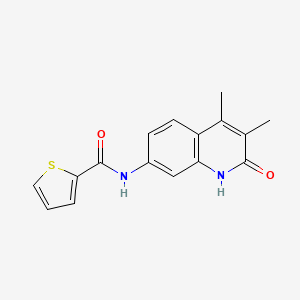

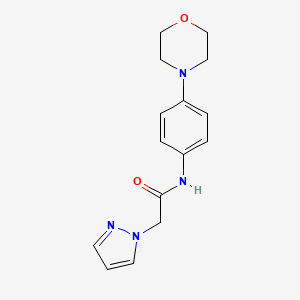
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)


